N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
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Description
N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
A significant application of compounds structurally related to N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide involves their role in antinociceptive and anti-inflammatory pharmacology. Research indicates that these compounds exhibit high affinity for human and mouse B1 receptors, showcasing substantial selectivity and efficacy in various pain models, including inflammatory and neuropathic pain states. This suggests their utility in developing treatments for pain management without the central nervous system side effects associated with many analgesics (Porreca et al., 2006).
Antimicrobial Activity
Another crucial application is in the realm of antimicrobial activity. Compounds incorporating the sulfamoyl moiety, similar in structure to N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide, have been synthesized and tested for their in vitro antibacterial and antifungal activities. These studies have shown promising results, indicating the potential of such compounds as antimicrobial agents, which is particularly relevant in the context of increasing antibiotic resistance (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Furthermore, the structural analogs of this compound have been explored for their enzyme inhibitory activities, including carbonic anhydrase inhibition. Such properties are pivotal in developing therapeutics for conditions like glaucoma, epilepsy, and certain types of cancer. The specificity and potency of these inhibitors against different human carbonic anhydrase isoforms highlight their potential in targeted therapies, offering a pathway to treat various diseases with minimal off-target effects (Carta et al., 2017).
Photoregulated Drug Release
Additionally, the azobenzene-containing derivatives of N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide have been studied for their application in the photoregulated release and uptake of pharmaceuticals in aqueous media. This research underscores the compound's utility in developing advanced drug delivery systems that can control drug release through external light stimuli, enhancing the efficacy and safety profile of therapeutics (Gong et al., 2008).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-23-18(14-4-8-16(27-2)9-5-14)12-21-20(23)29(25,26)13-19(24)22-15-6-10-17(28-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFKFRWMYYSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide |
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